2-chloro-N-propylaniline
Overview
Description
Scientific Research Applications
Genetic Toxicity Assessment
2-Propylaniline and its variants, including 2-chloro-N-propylaniline, have been scrutinized for potential genetic toxicity. A study employing a bacterial reverse mutation (Ames) assay demonstrated mutagenic and potentially carcinogenic properties for 2-propylaniline, indicating a need for cautious handling in industrial applications due to mutations and potential carcinogenicity (Rim & Kim, 2018).
Chemical Synthesis and Transformations
The versatility of this compound in chemical synthesis is highlighted by its involvement in the reduction of 2-chloro-N-phenylpropanamide, leading to N-propylaniline and N-isopropylaniline as products. This reaction plays a crucial role in the synthesis of various amines, showcasing the compound's utility in organic chemistry (Vilhelmsen et al., 2008).
Environmental Impact and Remediation
The environmental behavior of propachlor, an acylaniline herbicide, underscores the broader implications of chloroanilines in agriculture and pollution. Studies on propachlor's mobility in soil and its uptake by crops reveal the complex interactions between chemicals and ecosystems, providing insights into managing pesticide contamination and ensuring food safety (Yao et al., 2023).
Novel Applications in Sensing Technologies
This compound derivatives, such as those functionalized onto mesoporous materials, exhibit potential as selective sensors for detecting heavy metals in water. The high selectivity towards Hg(II) ions, in particular, suggests promising applications for environmental monitoring and safety (Gomes & Bhaumik, 2015).
Advanced Material Synthesis
The chemical flexibility of this compound is further illustrated in the synthesis of poly(N-isopropylacrylamide) (PNIPAM), where it contributes to modifying material properties like thermoresponsivity. Such advancements in polymer chemistry enable the development of smart materials with potential applications ranging from biotechnology to materials science (Xia et al., 2006).
Mechanism of Action
Properties
IUPAC Name |
2-chloro-N-propylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWGYBJTIFPBHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569654 | |
Record name | 2-Chloro-N-propylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55238-18-1 | |
Record name | 2-Chloro-N-propylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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